TB500

描述

胸腺素β4,也称为TB500,是一种合成肽,因其再生特性而备受关注。它是一种天然存在的蛋白质的片段,几乎存在于所有人类和动物细胞中。 This compound以其促进细胞迁移、分化和增殖的能力而闻名,使其成为伤口愈合、肌肉修复和组织再生领域的宝贵化合物 .

准备方法

合成路线和反应条件: TB500通过固相肽合成 (SPPS) 合成,该方法允许将氨基酸依次添加到不断增长的肽链中。该过程涉及以下步骤:

活化: 使用偶联试剂(如二环己基碳二酰胺 (DCC) 或苯并三唑-1-基氧基三(二甲基氨基)膦六氟磷酸盐 (BOP))活化氨基酸的羧基。

偶联: 活化的氨基酸偶联到固定在固体树脂上的不断增长的肽链的氨基。

脱保护: 去除新添加的氨基酸氨基上的保护基,使下一个氨基酸可以添加。

裂解: 肽链完成后,将其从树脂上裂解并使用高效液相色谱 (HPLC) 纯化。

工业生产方法: 在工业环境中,this compound 是使用自动肽合成仪生产的,这些合成仪简化了 SPPS 过程。这些机器可以同时处理多种肽序列,从而提高效率和产量。 合成的肽随后会经过严格的质量控制措施,包括质谱分析和氨基酸分析,以确保纯度和一致性 .

反应类型:

氧化: this compound 可以发生氧化反应,尤其是在蛋氨酸残基处,这会影响其稳定性和活性。

还原: 还原反应可用于逆转氧化并恢复肽的功能。

取代: 氨基酸取代可用于修饰肽的特性,例如提高其稳定性或增强其结合亲和力。

常用试剂和条件:

氧化剂: 过氧化氢 (H2O2) 和甲酸是通常用于氧化蛋氨酸残基的试剂。

还原剂: 二硫苏糖醇 (DTT) 和三(2-羧乙基)膦 (TCEP) 用于还原氧化的蛋氨酸残基。

取代试剂: 氨基酸衍生物和 DCC 和 BOP 等偶联试剂用于氨基酸取代。

主要产品:

氧化的 this compound: 当蛋氨酸残基被氧化时形成。

还原的 this compound: 当氧化的蛋氨酸残基被还原回其原始状态时形成。

修饰的 this compound: 当引入氨基酸取代以改变肽的特性时形成

科学研究应用

TB500 具有广泛的科学研究应用,包括:

伤口愈合: this compound 促进参与伤口愈合的细胞(如角质形成细胞和成纤维细胞)的迁移和增殖。 .

肌肉修复: this compound 通过促进成肌细胞分化为成熟的肌肉细胞来加速肌肉修复。 .

心血管健康: This compound 已被证明可通过促进受损心肌组织的修复和增强血管形成来改善心血管健康

作用机制

TB500 通过多种机制发挥作用:

肌动蛋白调节: this compound 上调细胞构建蛋白肌动蛋白,这对于细胞结构和运动至关重要。 .

血管生成: this compound 通过刺激新血管的形成来促进血管生成。 .

相似化合物的比较

生物活性

TB500, a synthetic peptide derived from Thymosin Beta-4 (Tβ4), has garnered significant attention for its biological activities, particularly in tissue repair, muscle growth, and potential neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various tissues, and relevant research findings.

Overview of this compound

This compound is characterized by its sequence Ac-LKKTETQ, which is the N-terminal acetylated fragment of Tβ4. Tβ4 plays a crucial role in various physiological processes, including cell migration, angiogenesis, and wound healing. This compound has been investigated for its therapeutic potential in both human and veterinary medicine, particularly in sports and recovery contexts.

- Cell Migration and Survival : this compound facilitates the movement and survival of cells crucial for tissue repair. It enhances fibroblast migration, which is essential for wound healing .

- Angiogenesis : The peptide promotes the formation of new blood vessels, improving blood flow to injured areas and aiding in nutrient delivery .

- Anti-inflammatory Effects : this compound exhibits anti-apoptotic properties that help mitigate inflammation and cell death following injuries .

- Stem Cell Differentiation : It encourages the differentiation of stem and progenitor cells into specialized cell types, which may enhance tissue regeneration .

- Wound Healing : this compound has been shown to accelerate wound healing processes through its regenerative capabilities .

In Vitro Studies

A study utilizing human liver microsomes and plasma demonstrated that this compound undergoes metabolism similar to that observed in equine models. The primary metabolic pathway involved C-terminal cleavage while preserving the N-terminus through acetylation . Further analysis identified several metabolites with significant biological activity:

| Metabolite | Detection Limit (pg/mL) | Biological Activity |

|---|---|---|

| TB-500 M(1-2) | 500 | Moderate wound healing |

| TB-500 M(1-3) | 100 | Low cytotoxicity |

| TB-500 M(1-5) | 50 | Significant wound healing activity |

The metabolite Ac-LKKTE showed notable wound healing efficacy compared to the parent compound, indicating that some therapeutic effects may arise from its metabolites rather than this compound itself .

Case Studies

Recent investigations have explored the use of this compound in treating traumatic brain injury (TBI). In animal models, delayed administration of this compound (24 hours post-injury) resulted in improved spatial learning and sensorimotor recovery without affecting lesion volume. This suggests that this compound can be effective even when administered outside the traditional therapeutic window .

Clinical Applications

This compound's applications extend beyond sports medicine into potential treatments for various conditions:

- Traumatic Brain Injury (TBI) : Its neuroprotective properties make it a candidate for TBI treatment by promoting recovery and reducing inflammation .

- Cardiac Repair : Research indicates that this compound may enhance cardiomyocyte survival during ischemic events, presenting possibilities for cardiac rehabilitation therapies .

- Wound Healing : Its ability to accelerate healing processes positions this compound as a valuable agent in postoperative care and chronic wound management .

Regulatory Considerations

Despite its promising applications, this compound remains a substance of concern in sports due to its performance-enhancing capabilities. Efforts are ongoing to develop reliable detection methods for doping control in competitive sports settings .

属性

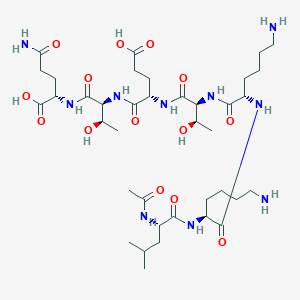

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885340-08-9 | |

| Record name | TB-500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。